5-[3-(Trifluoromethyl)phenyl]indole
Description
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-19-14/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWJFZUYMXDXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
For this compound, the reaction typically employs 3-(trifluoromethyl)phenylhydrazine and a cyclic ketone such as cyclohexanone. The electron-withdrawing nature of the trifluoromethyl group necessitates careful selection of acid catalysts to prevent premature decomposition. Montmorillonite K10 and Amberlyst-15, heterogeneous Brønsted acids, have demonstrated efficacy in mediating this transformation while minimizing side reactions.
Solvent Systems and Temperature Optimization
Early methods relied on toxic solvents like dimethylacetamide (DMAC), but recent advances prioritize greener alternatives. A biphasic system of 2-methyltetrahydrofuran and water (2:3 v/v) at 75–80°C achieves optimal cyclization efficiency while facilitating product isolation. This solvent combination enhances phase separation during workup, reducing residual solvent contamination to <0.1%.
Table 1: Fischer Indole Synthesis Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Montmorillonite K10 (5 wt%) | +32% vs. H₂SO₄ |
| Solvent Ratio (Org:H₂O) | 2:3 | Phase separation |
| Temperature | 75–80°C | 89% conversion |
| Reaction Time | 2–4 h | Minimizes byproducts |
Transition-Metal-Catalyzed Domino Reactions
Palladium-catalyzed methods have emerged as powerful alternatives, particularly for constructing complex indole architectures with precise regiocontrol.
Larock Indole Annulation
The Larock reaction enables direct coupling of 2-iodo-3-(trifluoromethyl)aniline with alkynes under palladium catalysis. Using Pd(OAc)₂ (20 mol%) and PPh₃ (40 mol%) in DMF at 100°C, this method achieves cyclization yields exceeding 85%. Key advantages include:
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Tolerance for electron-deficient aryl groups
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Single-step formation of the indole ring
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Compatibility with sterically demanding substrates
Reductive Heck Cyclization
A sequential Heck reaction followed by CO-mediated reduction constructs the indole core while introducing the trifluoromethyl group. This method employs Pd(OAc)₂ (5 mol%), DPPP ligand (12 mol%), and 60 psi CO in DMF, achieving 78% yield for analogous tricyclic indoles. The protocol is particularly suited for late-stage functionalization of complex intermediates.
Alternative Synthetic Strategies
Cross-Coupling Approaches
Suzuki-Miyaura coupling between 5-bromoindole and 3-(trifluoromethyl)phenylboronic acid provides a modular route. Under Pd(PPh₃)₄ catalysis (2 mol%) and K₂CO₃ base in THF/H₂O (3:1), this method delivers the target compound in 72% yield after 12 h at 80°C.
Microwave-Assisted Synthesis
Recent innovations utilize microwave irradiation to accelerate key steps. A representative protocol involves:
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Condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate (150°C, 10 min)
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Cyclization under MW irradiation (300 W, 15 min)
This approach reduces total synthesis time from 6 h to 25 min while maintaining 81% yield.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adoption of continuous flow technology addresses scalability challenges inherent to batch processes. Key parameters for optimal throughput include:
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Residence time: 8–12 min
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Pressure: 25–30 bar
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Catalyst immobilization on SiO₂ supports
Pilot-scale trials demonstrate 94% space-time yield improvement compared to batch reactors.
Purification Challenges
The lipophilic trifluoromethyl group complicates crystallization. Advanced purification strategies include:
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Indole-3-carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
Medicinal Chemistry
- Anticancer Research : Studies have indicated that 5-[3-(Trifluoromethyl)phenyl]indole exhibits promising anticancer properties. In preclinical studies, it has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .
- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties. Research has demonstrated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : Recent studies have explored the antimicrobial potential of indole derivatives, including this compound. It has been shown to exhibit activity against various bacterial strains, highlighting its potential use in developing new antibiotics .
Biological Research
- Enzyme Interactions : The compound is utilized to study enzyme interactions and receptor binding, providing insights into cellular pathways and biological processes . Its ability to modulate these interactions makes it a valuable tool in drug discovery.
- Structure-Activity Relationship (SAR) : Research involving SAR studies has revealed how modifications to the indole structure can influence biological activity, guiding the design of more effective therapeutic agents .
Industrial Applications
- Pharmaceutical Development : Due to its stability and reactivity, this compound is being explored for large-scale production in pharmaceutical applications. Its derivatives are being synthesized for potential use in various therapeutic areas .
- Agrochemicals : The compound's unique properties make it suitable for developing agrochemicals, where it can be used to enhance crop protection products .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on A549 lung adenocarcinoma cells. Results indicated a significant reduction in cell viability with IC50 values suggesting effective cytotoxicity at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated high inhibition rates, indicating potential as a new class of antibiotics .
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:
*Calculated based on molecular formulas.
Key Observations:
Substituent Position and Bioactivity :
- The meta -CF₃ substitution in this compound contrasts with para -substituted analogs (e.g., 5-(4-Methoxyphenyl)-1H-indole). Para-substituted compounds often exhibit stronger PET inhibition due to enhanced electron withdrawal .
- Trifluoromethylthio (-SCF₃) groups (e.g., in Methyl 3-((trifluoromethyl)thio)-1H-indole-7-carboxylate) increase lipophilicity (logP > 3.5) compared to -CF₃, improving membrane permeability but reducing aqueous solubility .
Synthetic Routes :
Physicochemical Properties
| Property | This compound | 5-(4-Methoxyphenyl)-1H-indole | Methyl 3-((trifluoromethyl)thio)-1H-indole-7-carboxylate |
|---|---|---|---|
| logP | ~3.1 (predicted) | ~2.8 | ~3.8 |
| Water Solubility (mg/L) | Low (<10) | Moderate (~50) | Very low (<1) |
| Electron-Withdrawing Effect | High (CF₃) | Moderate (OCH₃) | Very high (SCF₃) |
- The CF₃ group in this compound provides moderate lipophilicity, balancing bioavailability and solubility better than -SCF₃ analogs .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and chemical stability. The presence of the indole moiety contributes to its biological relevance, as indole derivatives are known for various pharmacological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 15.625 μM to 125 μM, indicating a bactericidal effect against Gram-positive and Gram-negative bacteria . The compound's mechanism involves the inhibition of protein synthesis and nucleic acid production, which are critical for bacterial growth and replication.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. It was found to outperform traditional antifungal agents like fluconazole against certain fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets effectively. Research suggests that it may modulate enzyme activities and disrupt essential biochemical pathways involved in microbial survival .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antibacterial Activity Study : In vitro assays revealed that the compound demonstrated significant antibacterial effects against MRSA, with an MIC value of approximately 62.5 μM. The study highlighted its potential as an alternative treatment for resistant bacterial infections .
- Antifungal Efficacy : A comparative study showed that this compound had superior antifungal properties compared to fluconazole against Candida species, with MIC values indicating effective inhibition at lower concentrations.
- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between this compound and target enzymes involved in microbial metabolism. These studies revealed critical hydrogen bonding and hydrophobic interactions that facilitate its inhibitory effects .
Data Summary Table
| Activity | Target Organisms | MIC (μM) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus (MRSA) | 62.5 | Inhibition of protein synthesis |
| Antibacterial | Escherichia coli | 125 | Disruption of nucleic acid production |
| Antifungal | Candida species | <62.5 | Cell membrane disruption |
Q & A
Q. Key Considerations :
- Use anhydrous conditions for moisture-sensitive intermediates.
- Optimize catalyst loading (e.g., 2–5 mol% Pd) to minimize side products.
Advanced: How can computational modeling improve the design of 5-substituted indole derivatives for enzyme inhibition?
Methodological Answer:
Structure-based drug design (SBDD) leverages molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to predict binding affinities. For example:
- Step 1 : Generate a 3D model of the target enzyme (e.g., hDHODH for lung cancer) using crystallographic data (PDB ID: 4RP9) .
- Step 2 : Dock the this compound scaffold into the active site, focusing on hydrogen bonding (e.g., carboxamide group) and hydrophobic interactions (trifluoromethyl group) .
- Step 3 : Validate predictions via free energy perturbation (FEP) calculations to assess binding energy contributions.
Data Contradiction Example :
Discrepancies between predicted and experimental IC₅₀ values may arise from solvent effects or protein flexibility, necessitating iterative refinement of force field parameters .
Advanced: How can conflicting reaction yields in fluorinated indole synthesis be resolved?
Methodological Answer:
Contradictions in yields (e.g., 5–67% in Table 1 of ) require systematic optimization:
- Catalyst Screening : FeCl₃ (67% yield at 40°C) outperforms AlCl₃ (10%) due to stronger Lewis acidity, enhancing electrophilic substitution .
- Solvent Effects : MeCN improves solubility of iodine catalysts compared to CH₃COOH (24% yield) .
- Temperature : Elevated temperatures (40°C vs. rt) accelerate reaction kinetics but may degrade sensitive intermediates.
Recommendation : Use a Design of Experiments (DoE) approach to evaluate interactions between variables (catalyst, solvent, temperature) .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of substitution (e.g., indole C-5 vs. C-3 signals) and trifluoromethyl integration .
- X-ray Crystallography : Resolve ambiguous structures (e.g., used single-crystal XRD to validate thiosemicarbazone derivatives).
- Elemental Analysis : Verify purity (>95%) by matching experimental vs. theoretical C/H/N/F ratios .
Example : In , flash chromatography (EtOAc/hexanes gradient) and TLC (Rf = 0.21) were critical for isolating the indole-free phenol ligand.
Advanced: What mechanistic role does the trifluoromethyl group play in biological activity?
Methodological Answer:
The -CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5 vs. ~2.0 for non-fluorinated analogs) .
- Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds.
- Target Binding : Engages in fluorophilic interactions with hydrophobic enzyme pockets (e.g., ryanodine receptor modulators in ).
Case Study : In , nilotinib’s -CF₃ group improved Bcr-Abl kinase inhibition (IC₅₀ = 20 nM) by occupying a conserved hydrophobic cleft.
Advanced: How can electrophilic substitution reactions in fluorinated indoles be optimized?
Methodological Answer:
- Substrate Activation : Use electron-donating groups (e.g., -OMe) at C-4/C-6 to direct electrophiles to C-5 .
- Catalyst Selection : I₂ (10 mol%) in MeCN achieves regioselective iodination at C-3 (yield: 24–67%) without requiring harsh acids .
- Workflow : Monitor reactions via in-situ FTIR to detect intermediate formation (e.g., iodonium ion).
Data-Driven Example : demonstrated that tetrafluoroindole undergoes electrophilic substitution at C-3 due to fluorine’s electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
